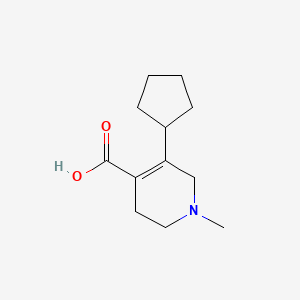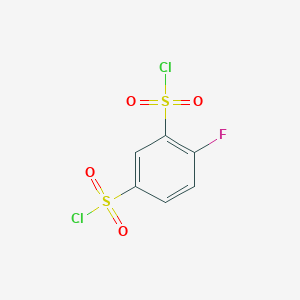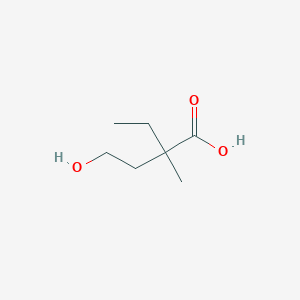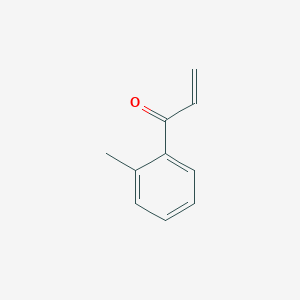![molecular formula C12H12F3NO B13618377 2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone CAS No. 124004-76-8](/img/structure/B13618377.png)
2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidinyl group
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene . This reaction typically proceeds under controlled conditions to yield the desired product with a moderate yield. Industrial production methods may involve optimization of reaction conditions and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-phenylethanone: This compound lacks the pyrrolidinyl group, making it less versatile in terms of biological interactions.
1-Trifluoroacetyl piperidine: This compound has a similar trifluoromethyl group but is attached to a piperidine ring instead of a pyrrolidinyl group, leading to different chemical and biological properties.
The unique combination of the trifluoromethyl group and the pyrrolidinyl group in this compound makes it a valuable compound for various applications.
Propriétés
| 124004-76-8 | |
Formule moléculaire |
C12H12F3NO |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)11(17)9-5-1-2-6-10(9)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2 |
Clé InChI |
ADZGDKKHWNWCLL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=CC=C2C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)



